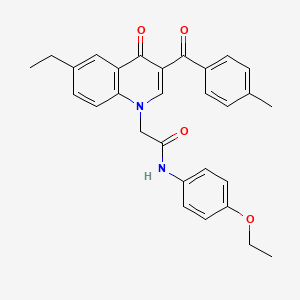

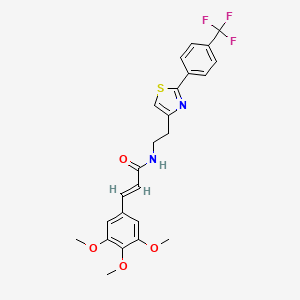

![molecular formula C14H26N2O3 B2600139 (3S)-5-Methyl-3-[[[(3S,4S)-4-methylpyrrolidine-3-carbonyl]amino]methyl]hexanoic acid CAS No. 1909293-59-9](/img/structure/B2600139.png)

(3S)-5-Methyl-3-[[[(3S,4S)-4-methylpyrrolidine-3-carbonyl]amino]methyl]hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Schiff's Bases Derived from Amino Acids as Corrosion Inhibitors

Schiff's bases derived from lysine and aromatic aldehydes, including compounds structurally related to the query compound, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit significant inhibition efficiency, with one showing up to 95.6% efficiency at a certain concentration. Their adsorption on mild steel surfaces follows Langmuir adsorption isotherms, and their efficacy is supported by various analytical techniques (Gupta et al., 2016).

Enantiopure β-Amino-γ-hydroxy Acids Synthesis

Enantiopure β-amino-γ-hydroxy acids, related to the compound , have been prepared from L-aspartic and L-glutamic acids through stereodivergent synthesis. This research outlines the synthesis process, highlighting the potential application of these acids in developing pharmacologically active compounds and in studying biological systems (Andrés et al., 2003).

Anticonvulsant Activity and Sodium Channel Blocking

3-Aminopyrroles, synthesized from acetophenone and glycine derivatives, have been identified to exhibit significant anticonvulsant activity in various test models. This research provides insights into the structural features responsible for interacting with voltage-dependent sodium channels, offering a basis for developing new antiepileptic drugs (Unverferth et al., 1998).

Large-Scale Synthesis from L-Aspartic Acid

A large-scale synthesis of compounds structurally related to (3S)-5-Methyl-3-[[[(3S,4S)-4-methylpyrrolidine-3-carbonyl]amino]methyl]hexanoic acid from L-aspartic acid has been reported. This synthesis demonstrates the feasibility of producing these compounds in significant quantities, which is crucial for their application in industrial processes and pharmaceutical manufacturing (Yoshida et al., 1996).

Heterocyclic Amines and Carcinogenesis

The formation of DNA adducts by heterocyclic amines, including those structurally related to the query compound, has implications for mutagenesis and carcinogenesis. This research underscores the importance of understanding the metabolic activation and DNA binding of such compounds to evaluate their potential risks and mechanisms of action in carcinogenesis (Schut & Snyderwine, 1999).

Propriétés

IUPAC Name |

(3S)-5-methyl-3-[[[(3S,4S)-4-methylpyrrolidine-3-carbonyl]amino]methyl]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-9(2)4-11(5-13(17)18)7-16-14(19)12-8-15-6-10(12)3/h9-12,15H,4-8H2,1-3H3,(H,16,19)(H,17,18)/t10-,11+,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKZNIRNWJFKKF-GRYCIOLGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1C(=O)NCC(CC(C)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H]1C(=O)NC[C@@H](CC(C)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Hydrazino-thiazolo[5,4-d]pyrimidine](/img/structure/B2600058.png)

![4-Cyclopropyl-6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine](/img/structure/B2600069.png)

![Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2600070.png)

![5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol](/img/structure/B2600074.png)

![4-[[2-[[3-(Difluoromethoxy)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2600076.png)

![Benzo[d]thiazol-6-yl(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2600077.png)

![3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2600079.png)